molecular formula C8H8N4O B594999 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1216100-47-8

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B594999
CAS No.: 1216100-47-8
M. Wt: 176.179
InChI Key: HPURPULIMVFPPU-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods often utilize palladium-catalyzed reactions for the arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives, employing 8-aminoimidazo[1,2-a]pyridine as a directing group . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features that allow for diverse functionalization and its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,9H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURPULIMVFPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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